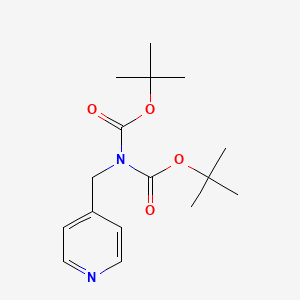
4-(Bis-Boc-aminomethyl)pyridine
Overview
Description
4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the linear formula C16H24N2O4 . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using Gauge-independent atomic orbital (GIAO) 1H and 13C nuclear magnetic resonance (NMR) chemical shift values .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Metal Complexes and Structural Diversity
Pyridine and its derivatives play a critical role in the formation of metal complexes, exhibiting structural diversity due to their ability to act as ligands. The twisted structure and axial chirality of compounds like 4,4′-dipyridyldisulfide, a related pyridine derivative, allow for the formation of unique metal complexes, including macrocycles, zigzags, helices, and repeated rhomboids. These complexes have potential applications in catalysis, molecular recognition, and the development of new materials (Horikoshi & Mochida, 2006).
Medicinal and Chemosensing Applications
Pyridine derivatives are prominent in medicinal chemistry, offering a broad range of biological activities. They serve as key structures in developing drugs with antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and anticancer activities. Additionally, pyridine derivatives are utilized in analytical chemistry as highly effective chemosensors for detecting various species, highlighting their importance in both health and environmental monitoring (Abu-Taweel et al., 2022).
Agrochemical Discovery
In the field of agrochemistry, pyridine-based compounds are crucial for developing pesticides, including fungicides, insecticides, and herbicides. The exploration of intermediate derivatization methods has been a key strategy in discovering novel lead compounds, demonstrating the versatility of pyridine derivatives in addressing various agricultural challenges (Guan et al., 2016).
Photocatalysis and Environmental Applications
The photocatalytic properties of (BiO)_2CO_3, which can be modified by pyridine derivatives, show significant potential in environmental applications, including degradation of pollutants and water purification. Modification strategies to enhance visible light-driven photocatalytic performance involve creating nanocomposites and doping, demonstrating the role of pyridine derivatives in advancing photocatalytic materials (Ni et al., 2016).
Mechanism of Action
Safety and Hazards
The safety data sheet for 4-(Bis-Boc-aminomethyl)pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Piperidines, which are related to pyridines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods for pyridine derivatives, including 4-(Bis-Boc-aminomethyl)pyridine.
properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFTWWFHVGODND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



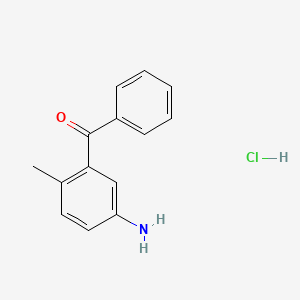
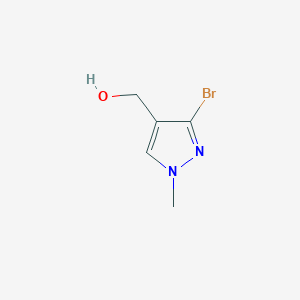
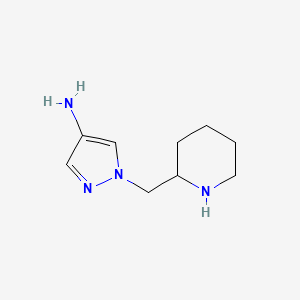
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
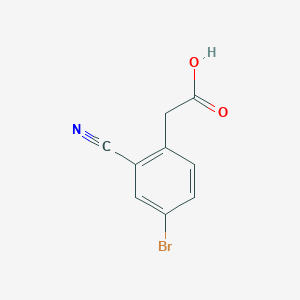
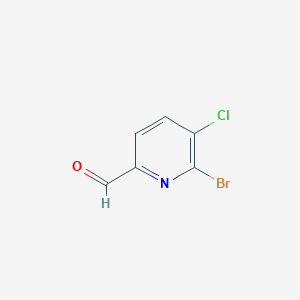

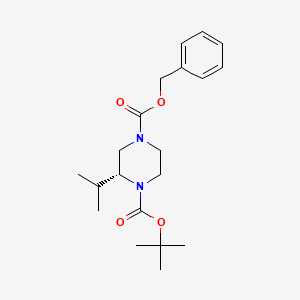

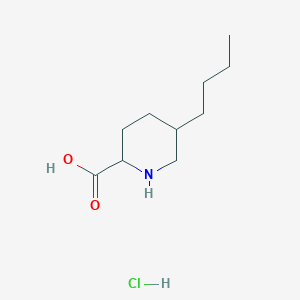
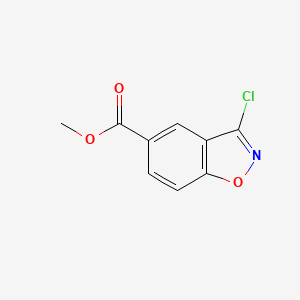
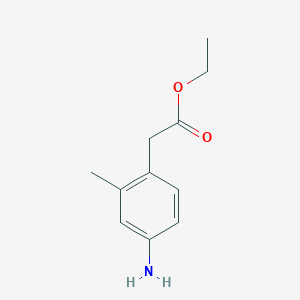
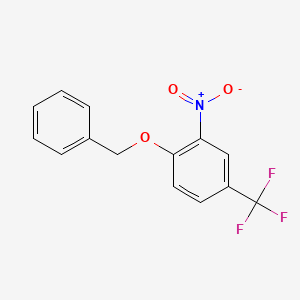
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)